(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester
CAS No.: 65919-53-1
Cat. No.: VC0153899
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65919-53-1 |
|---|---|
| Molecular Formula | C22H34O2 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | methyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate |
| Standard InChI | InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- |
| Standard InChI Key | VWHAHPVYEMPWTO-JEBPEJKESA-N |
| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC |
| SMILES | CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC |
| Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC |
| Appearance | Assay:≥98%A solution in ethanol |
Introduction
Chemical Structure and Identifiers
Molecular Structure
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester features a 21-carbon chain with five double bonds, all in the Z (cis) configuration, and a methyl ester functional group. The compound's spatial arrangement is critical to its properties and potential biological activity, with the Z-configuration determining the shape and flexibility of the molecule .
Chemical Identifiers
The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1:
| Identifier Type | Value |
|---|---|
| CAS Number | 65919-53-1 |
| PubChem CID | 90382235 |
| Molecular Formula | C22H34O2 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | methyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate |
| InChI | InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- |
| InChIKey | VWHAHPVYEMPWTO-JEBPEJKESA-N |
| SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC |
Table 1: Chemical identifiers for (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester
Synonyms
The compound is known by several synonyms in scientific literature and commercial sources:
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(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester
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METHYL (6Z,9Z,12Z,15Z,18Z)-HENICOSA-6,9,12,15,18-PENTAENOATE
-
Heneicosapentaenoic acid methyl ester
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6,9,12,15,18-heneicosapentaenoic acid
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HEP acid
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(6Z,9Z,12Z,15Z,18Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester
Physical and Chemical Properties
Computed Properties
Computational methods have generated several key physicochemical properties for this compound, as summarized in Table 2:
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 330.5 g/mol | Computed by PubChem 2.2 |
| XLogP3-AA | 6.5 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 15 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 330.255880323 Da | Computed by PubChem 2.2 |
Table 2: Computed physicochemical properties of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester
The high XLogP3-AA value of 6.5 indicates significant lipophilicity, which is typical for long-chain fatty acid derivatives. This property suggests poor water solubility but good solubility in nonpolar solvents. The presence of 15 rotatable bonds indicates considerable molecular flexibility, which may influence its conformational behavior in different environments.
Structural Characteristics
The compound features five double bonds with Z (cis) configuration, which introduces significant bends in the carbon chain. This structural feature is important because it affects the molecule's three-dimensional shape and packing in biological systems. The methyl ester group at one end of the molecule provides distinct chemical reactivity compared to the free fatty acid form .
Spectroscopic Data
Nuclear Magnetic Resonance Spectroscopy
13C NMR spectral data is available for (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester, as noted in the PubChem database. These spectral data, copyrighted by John Wiley & Sons, Inc., provide valuable information for compound identification and structural verification . The specific chemical shifts and coupling patterns would be characteristic of the polyunsaturated carbon chain and ester functionality.
Mass Spectrometry
GC-MS spectral data is available from two sources:
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The NIST database (NIST Number: 336492) with a total of 146 peaks, with the top three peaks at m/z values of 79, 91, and 67
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From Prof. L. Mondello (Chromaleont s.r.l./Univ. Messina, Italy)
These mass spectral profiles can be used for analytical identification and quantification of the compound in complex mixtures.
| Parameter | Classification |
|---|---|
| GHS Symbols | GHS02, GHS07 |
| Signal Word | Danger |
| Hazard Statements | H225-H319 |
| Precautionary Statements | P210-P233-P240-P241-P242-P243-P264-P280-P303+P361+P353-P305+P351+P338-P337+P313-P370+P378-P403+P235-P501 |
Table 3: GHS Classification of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester
The GHS02 symbol indicates flammability, while GHS07 indicates irritant properties. The hazard statements suggest:
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H225: Highly flammable liquid and vapor
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H319: Causes serious eye irritation
| Manufacturer | Product Number | Description | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| Cayman Chemical | 11622 | Heneicosapentaenoic Acid methyl ester ≥98% | 1mg | $108 | 2024-03-01 |
| Cayman Chemical | 11622 | Heneicosapentaenoic Acid methyl ester ≥98% | 5mg | $477 | 2024-03-01 |
Table 4: Commercial availability and pricing of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester
The relatively high price for small quantities suggests that this compound is primarily used for specialized research applications rather than industrial processes.
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